N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
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Overview
Description
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups, an oxadiazole ring, and a phenoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the core oxadiazole ring. One common approach is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also incorporate continuous flow chemistry to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The phenyl rings can be oxidized to form phenolic compounds.
Reduction: Reduction reactions can be performed on the oxadiazole ring or the benzamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) for electrophilic substitution and sodium amide (NaNH₂) for nucleophilic substitution are employed.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Reduced oxadiazole derivatives or benzamide derivatives.
Substitution: Substituted phenyl or oxadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide has shown potential as a biological probe. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine: This compound has been investigated for its pharmacological properties. It may exhibit anti-inflammatory, analgesic, or antipyretic effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
N-[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
N-[5-(2,6-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
Uniqueness: N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the 2,5-dimethyl groups provides steric hindrance and electronic effects that differentiate it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-8-9-16(2)20(14-15)22-25-26-23(29-22)24-21(27)17-10-12-19(13-11-17)28-18-6-4-3-5-7-18/h3-14H,1-2H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCIYIMDAFJEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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